molecular formula C23H24N4O4 B2598850 Ethyl 3-{[7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate CAS No. 1251627-44-7

Ethyl 3-{[7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate

Cat. No.: B2598850
CAS No.: 1251627-44-7
M. Wt: 420.469
InChI Key: VUUGWXLONLIWJQ-UHFFFAOYSA-N
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Description

Ethyl 3-{[7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate is a naphthyridine-based compound featuring a 1,8-naphthyridine core substituted with a methyl group at position 7, a morpholine-4-carbonyl moiety at position 3, and an ethyl benzoate group linked via an amino bridge at position 3. The morpholine-4-carbonyl group introduces conformational flexibility and hydrogen-bonding capacity, while the ethyl benzoate moiety contributes to lipophilicity, which may influence pharmacokinetic properties .

Properties

IUPAC Name

ethyl 3-[[7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c1-3-31-23(29)16-5-4-6-17(13-16)26-20-18-8-7-15(2)25-21(18)24-14-19(20)22(28)27-9-11-30-12-10-27/h4-8,13-14H,3,9-12H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUGWXLONLIWJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCOCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a series of condensation reactions involving appropriate starting materials such as 2-aminopyridine derivatives.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the naphthyridine intermediate.

    Attachment of the Ethyl Benzoate Moiety: The final step involves esterification, where the ethyl benzoate group is attached to the naphthyridine-morpholine intermediate under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 3-{[7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-{[7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The exact mechanism of action is determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the 1,8-Naphthyridine Core

The target compound is compared to analogs with modifications at key positions (Table 1):

Compound Name Position 3 Substituent Position 4 Substituent Key Features Reference
Ethyl 3-{[7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate Morpholine-4-carbonyl Ethyl benzoate (amino-linked) Enhanced solubility due to morpholine; potential for H-bonding
Ethyl 6-Bromo-1-ethyl-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate Carboxylate ester (no morpholine) Ethyl group at N1; oxo at C4 Bromine at C6 increases steric bulk; oxo group may reduce solubility
Ethyl 4-{[3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate 2-Ethylpiperidine-1-carbonyl Ethyl benzoate (amino-linked) Piperidine substituent increases lipophilicity vs. morpholine

Key Observations :

  • Morpholine vs. Piperidine : The morpholine-4-carbonyl group in the target compound offers higher polarity compared to the 2-ethylpiperidine-1-carbonyl group in its analog, likely improving aqueous solubility .
  • Amino Linkage vs.
Functional Group Modifications in Benzoate Derivatives

highlights benzoate derivatives with distinct linker chemistries:

  • I-6602: Features a propoxy-ether linker with a 3-methylisoxazole group. The ether linkage reduces hydrogen-bonding capacity compared to the amino linker in the target compound .
Impurities and Byproducts

lists impurities such as benzamide derivatives (e.g., Imp. E(EP): N-(2-Hydroxyethyl)-N-[(1RS)-1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl]benzamide). These emphasize the importance of the benzoate group’s integrity; hydrolysis or rearrangement could generate inactive metabolites .

Biological Activity

Ethyl 3-{[7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

C19H22N4O3\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}_{3}

The compound features a naphthyridine core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Biological Activity

1. Antimicrobial Properties

Research has demonstrated that derivatives of naphthyridine exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. A study indicated that modifications on the naphthyridine structure can enhance antibacterial potency against Gram-positive and Gram-negative bacteria .

2. Anticancer Activity

The naphthyridine moiety has been linked to anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines. This compound's structural components suggest potential interactions with targets involved in cancer progression, such as topoisomerases and kinases .

3. Anti-inflammatory Effects

Compounds derived from naphthyridine structures have demonstrated anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These activities are crucial in managing conditions like arthritis and other inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory mediators.
  • DNA Interaction : The naphthyridine core may intercalate into DNA, disrupting replication and transcription processes in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activities of naphthyridine derivatives:

StudyFindings
El Shehry et al. (2018)Investigated various quinoline derivatives including naphthyridines for antibacterial activity; found promising results against specific strains .
Mantoani et al. (2016)Reported on the cytotoxic effects of quinoline derivatives on MCF-7 cells; indicated structure-activity relationships that enhance anticancer efficacy .
Research on Morpholine DerivativesHighlighted the role of morpholine in enhancing solubility and biological activity of naphthyridine compounds .

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